An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine
An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
March 30, 2026
Disclaimer: The compound 3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine is a novel chemical entity with limited specific data in publicly accessible literature. This guide is constructed based on established principles of organic chemistry and data from analogous structures. The proposed synthetic routes and predicted properties are for research and development purposes and require experimental validation.
Introduction
The confluence of piperidine and 1,2,4-triazole scaffolds in a single molecule presents a compelling area of exploration for medicinal chemists. Piperidine rings are prevalent in numerous natural products and pharmaceuticals, valued for their pharmacokinetic and pharmacodynamic properties.[1][2] Similarly, the 1,2,4-triazole moiety is a well-known pharmacophore, imparting a range of biological activities including antifungal, antiviral, and anticancer properties.[3][4][5] This guide provides a comprehensive technical overview of the predicted chemical properties, proposed synthetic strategies, and analytical characterization of the novel compound, 3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine.
Nomenclature and Structural Properties
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IUPAC Name: 3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine
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Molecular Formula: C₈H₁₄N₄
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Molecular Weight: 166.22 g/mol
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Canonical SMILES: CC1(CCNCC1)C2=NN=CN2
Structural Diagram:
Caption: 2D structure of 3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine.
Predicted Physicochemical Properties
The physicochemical properties of this molecule are crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Rationale and References |
| pKa | Piperidine N-H: ~11.2, Triazole N-H: ~10 | The piperidine nitrogen is a secondary amine, with a typical pKa around 11.2. The 1,2,4-triazole ring has two acidic protons, with the N1-H being the more acidic. |
| LogP | 0.5 - 1.5 | The presence of two heterocyclic rings with multiple nitrogen atoms suggests a degree of polarity, which is offset by the methyl group and the piperidine ring's hydrocarbon backbone. |
| Solubility | Miscible in water and polar organic solvents. | The ability to form hydrogen bonds via the N-H groups of both the piperidine and triazole rings suggests good solubility in protic solvents.[] |
| Melting Point | 150 - 200 °C | The presence of hydrogen bonding and the rigid heterocyclic structures would likely result in a relatively high melting point crystalline solid. |
| Boiling Point | > 300 °C | Expected to be high due to strong intermolecular forces. |
Proposed Synthetic Strategies
The synthesis of 3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine can be approached through several convergent strategies. A key challenge is the construction of the quaternary carbon at the 3-position of the piperidine ring.
Retrosynthetic Analysis
A plausible retrosynthetic analysis involves disconnecting the piperidine and triazole rings. The piperidine moiety can be derived from a functionalized pyridine or a cyclization precursor. The triazole ring is typically formed from a nitrile or an amidine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Route from 3-Methylpyridine
This route involves the functionalization of a pyridine ring followed by its reduction.
Experimental Protocol:
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Step 1: N-Oxidation of 3-Methylpyridine.
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To a solution of 3-methylpyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., hydrogen peroxide or m-CPBA) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
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Step 2: Cyanation of 3-Methylpyridine-N-oxide.
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Treat the N-oxide with a cyanating agent such as trimethylsilyl cyanide (TMSCN) in the presence of a catalyst (e.g., a Lewis acid) or via a Reissert-Henze reaction. This step introduces the cyano group at the 2- or 4-position. Regioselective cyanation at the 3-position is challenging and may require specific directing groups.
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Step 3: Reduction of the Pyridine Ring.
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The substituted pyridine can be reduced to the corresponding piperidine using catalytic hydrogenation (e.g., H₂ gas with a Pd/C or PtO₂ catalyst) under pressure.[8]
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Step 4: Formation of the 1,2,4-Triazole Ring.
Workflow Diagram:
Caption: Proposed synthetic workflow starting from 3-methylpyridine.
Alternative Route via Intramolecular Cyclization
An alternative approach involves the construction of the piperidine ring from an acyclic precursor.
Experimental Protocol:
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Step 1: Synthesis of the Acyclic Precursor.
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This can be achieved through various methods, such as a Michael addition of a nitrogen-containing nucleophile to an appropriately substituted α,β-unsaturated ester or nitrile.
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Step 2: Intramolecular Cyclization.
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The acyclic precursor, containing both a nitrogen source and an electrophilic center, can undergo intramolecular cyclization to form the piperidine ring.[12] This reaction is often mediated by a base or a transition metal catalyst.
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Step 3: Functional Group Interconversion and Triazole Formation.
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Subsequent steps would involve converting the functional groups on the piperidine ring to a nitrile or another suitable precursor for triazole synthesis, followed by the triazole formation as described in the previous section.
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Spectroscopic Characterization
The unambiguous identification of 3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine requires a combination of spectroscopic techniques.
| Technique | Expected Features | Rationale and References |
| ¹H NMR | - Piperidine Protons: A complex series of multiplets between 1.5-3.5 ppm. - Methyl Group: A singlet around 1.2-1.5 ppm. - Triazole CH: A singlet between 8.0-8.5 ppm. - NH Protons: Broad singlets at variable chemical shifts, likely > 10 ppm for the triazole NH and 2-4 ppm for the piperidine NH (will exchange with D₂O).[13] | The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the local magnetic environment of each proton. |
| ¹³C NMR | - Piperidine Carbons: Peaks in the aliphatic region (20-60 ppm). The quaternary carbon (C3) would appear around 40-50 ppm. - Methyl Carbon: A peak around 15-25 ppm. - Triazole Carbons: Two peaks in the aromatic/heteroaromatic region (140-160 ppm).[13] | The number of distinct carbon signals will confirm the molecular symmetry. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M+H)⁺: Expected at m/z 167.1240 (for the protonated molecule). | High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | - N-H Stretching: A broad band around 3100-3300 cm⁻¹.[14] - C-H Stretching: Bands around 2800-3000 cm⁻¹. - C=N and N=N Stretching: Peaks in the 1500-1650 cm⁻¹ region.[3] | IR spectroscopy provides valuable information about the functional groups present in the molecule. |
Potential Applications and Pharmacological Relevance
The combination of the piperidine and 1,2,4-triazole moieties suggests a high potential for biological activity.
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CNS Disorders: Many piperidine-containing drugs target the central nervous system.[15] The triazole ring may modulate these activities.
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Anticancer Activity: 1,2,4-Triazole derivatives are known to exhibit anticancer properties.[16] The piperidine scaffold can be used to tune the solubility and cell permeability of these compounds.
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Antimicrobial and Antifungal Agents: Both piperidine and triazole derivatives have been investigated as antimicrobial and antifungal agents.[17][18] Hybrid molecules may exhibit synergistic or novel mechanisms of action.
Conclusion
This technical guide provides a foundational understanding of the chemical properties, synthetic strategies, and analytical characterization of the novel compound 3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine. The proposed synthetic routes offer viable pathways for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. The potential pharmacological relevance of this molecule warrants further investigation and could lead to the discovery of new therapeutic agents.
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